molecular formula C11H13NO4 B2599757 2-Tert-butyl-5-nitrobenzoic acid CAS No. 14034-90-3

2-Tert-butyl-5-nitrobenzoic acid

Cat. No.: B2599757
CAS No.: 14034-90-3
M. Wt: 223.228
InChI Key: VCLKPBOYESSDNR-UHFFFAOYSA-N
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Description

2-Tert-butyl-5-nitrobenzoic acid is an organic compound with the molecular formula C11H13NO4. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 5 on the benzene ring are substituted with a tert-butyl group and a nitro group, respectively. This compound is known for its applications in various fields of chemistry and industry due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-butyl-5-nitrobenzoic acid typically involves the nitration of 2-tert-butylbenzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:

    Nitration Reaction:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and to enhance the yield and purity of the product. The use of advanced catalysts and optimized reaction parameters can further improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Tert-butyl-5-nitrobenzoic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The carboxylic acid group can participate in esterification reactions with alcohols in the presence of acid catalysts to form esters.

    Oxidation: The tert-butyl group can be oxidized under strong oxidative conditions to form corresponding carboxylic acids or ketones.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, tin(II) chloride in hydrochloric acid.

    Substitution: Alcohols (e.g., methanol, ethanol) with sulfuric acid or hydrochloric acid as catalysts.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Major Products

    Reduction: 2-tert-butyl-5-aminobenzoic acid.

    Substitution: Methyl 2-tert-butyl-5-nitrobenzoate, ethyl 2-tert-butyl-5-nitrobenzoate.

    Oxidation: 2-tert-butyl-5-nitrobenzaldehyde, this compound derivatives.

Scientific Research Applications

2-Tert-butyl-5-nitrobenzoic acid is utilized in various scientific research applications, including:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and as a starting material for the preparation of functionalized benzoic acid derivatives.

    Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.

    Industry: The compound is employed in the manufacture of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-tert-butyl-5-nitrobenzoic acid involves its interaction with specific molecular targets, depending on its application. For instance, in enzyme inhibition studies, the nitro group can interact with the active site of enzymes, leading to inhibition of enzyme activity. The tert-butyl group provides steric hindrance, which can influence the binding affinity and specificity of the compound towards its target.

Comparison with Similar Compounds

Similar Compounds

    2-tert-butylbenzoic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.

    5-nitrobenzoic acid: Lacks the tert-butyl group, resulting in different steric and electronic properties.

    2-tert-butyl-4-nitrobenzoic acid: Similar structure but with the nitro group at a different position, affecting its reactivity and applications.

Uniqueness

2-Tert-butyl-5-nitrobenzoic acid is unique due to the presence of both the tert-butyl and nitro groups, which impart distinct steric and electronic effects. These effects influence the compound’s reactivity, making it a valuable intermediate in organic synthesis and a useful probe in scientific research.

Properties

IUPAC Name

2-tert-butyl-5-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-11(2,3)9-5-4-7(12(15)16)6-8(9)10(13)14/h4-6H,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCLKPBOYESSDNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=C(C=C1)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14034-90-3
Record name 2-tert-butyl-5-nitrobenzoic acid
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